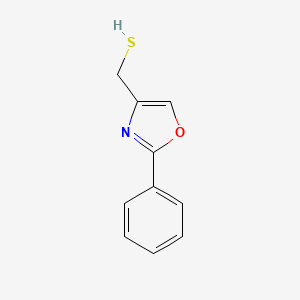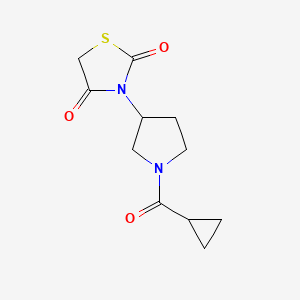
6-(2-fluorophenyl)-2-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-fluorophenyl)-2-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H12F4N4O3 and its molecular weight is 432.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
This compound has been synthesized and evaluated for its affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). This research indicates potential applications in neurodegenerative disorders imaging (Fookes et al., 2008).
Antioxidant and Anticancer Properties
Another study investigated the in vitro antioxidant property of similar compounds, demonstrating their potential as potent antioxidants and anticancer agents. This research suggests their effectiveness in inducing apoptosis in cancer cells, particularly in HepG2 cells (Sunil et al., 2010).
Antimicrobial Activity
Compounds bearing structural similarities to the queried compound have shown significant antimicrobial activities. These activities were examined against various types of bacteria and fungi, indicating potential applications in the development of new antimicrobial agents (Abou-Elmagd et al., 2015).
Antitumor Properties
Fluorinated benzothiazoles, related to the queried compound, have been synthesized and displayed potent cytotoxicity in vitro against various cancer cell lines. This suggests their potential utility in antitumor applications (Hutchinson et al., 2001).
Antiangiogenic and Antioxidant Agents
A study on pyridazinones, similar to the queried compound, highlights their role as anticancer, antiangiogenic, and antioxidant agents. These compounds showed promising inhibitory activity against human cancer cell lines and proangiogenic cytokines (Kamble et al., 2015).
Anti-HAV Activity
Novel derivatives of triazolo[4,3-b]pyridazine, structurally related to the queried compound, have shown promising antiviral activity against hepatitis-A virus (HAV), indicating potential applications in antiviral drug development (Shamroukh & Ali, 2008).
Organic Light-Emitting Diodes (OLEDs)
The use of similar compounds in the development of OLEDs, particularly for achieving high efficiency with low efficiency roll-off, indicates potential applications in display technologies (Jin et al., 2014).
Molecular Structure and Thermodynamic Properties
Research on the molecular structure and thermodynamic properties of related oxadiazoles provides insights into their stability and functional relationship with temperature, which is crucial for various scientific applications (You-hui, 2011).
Eigenschaften
IUPAC Name |
6-(2-fluorophenyl)-2-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4N4O3/c21-15-4-2-1-3-14(15)16-9-10-18(29)28(26-16)11-17-25-19(27-31-17)12-5-7-13(8-6-12)30-20(22,23)24/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILXKMVZJUTVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2749814.png)
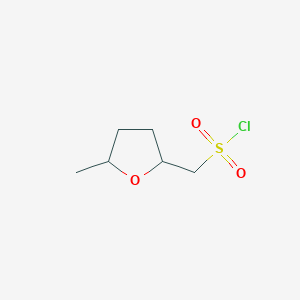
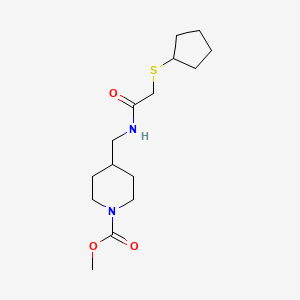



![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2749824.png)
![N-(2-chloro-4-methylphenyl)-2-[1-(4-methylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2749826.png)


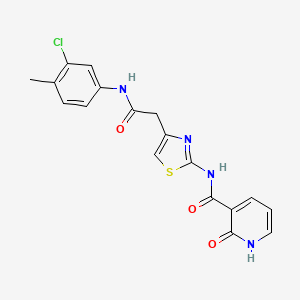
![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2749832.png)
